molecular formula C7H8N2O3 B2469393 2-(6-oxopyridazin-1(6H)-yl)propanoic acid CAS No. 1083299-24-4

2-(6-oxopyridazin-1(6H)-yl)propanoic acid

Cat. No. B2469393
M. Wt: 168.152
InChI Key: ZAKDXWSLVZHZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501786B2

Procedure details

To 3(2H)-pyridazinone (1.19 g, 12.3 mmol) was added 5 N sodium hydroxide solution (4.9 ml) followed by (2S)-2-bromopropanoic acid (1.11 ml, 12.3 mmol). The reaction mixture was heated at 90° C. for 1 h. After cooled downed to ambient temperature, 2 N hydrochloric acid (6.2 ml) was added and the reaction mixture was directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). The pure fractions were collected and the solvent was removed in vacuo to afford the title compound as pale yellow solid. 2-[6-Oxopyridazin-1(6H)-yl]propanoic acid: 1H NMR (D2O): δ 8.07 (dd, J=4.1, 1.6 Hz, 1H), 7.53 (dd, 9.3, 3.9 Hz, 1H), 7.09 (dd, J=9.4, 1.6 Hz, 1H), 5.46 (m, 1H), 1.64 (d, J=7.3 Hz, 3H).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:7])[CH:4]=[CH:5][CH:6]=1.[OH-].[Na+].Br[C@@H:11]([CH3:15])[C:12]([OH:14])=[O:13].Cl>>[O:7]=[C:3]1[N:2]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[N:1]=[CH:6][CH:5]=[CH:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
N=1NC(C=CC1)=O
Name
Quantity
4.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.11 mL
Type
reactant
Smiles
Br[C@H](C(=O)O)C
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled downed to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1C=CC=NN1C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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